2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloroacetamide group and a phenylpyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidinone intermediate. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired chloroacetamide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of phenolic compounds.
Scientific Research Applications
2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The phenylpyrrolidinone moiety may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the pyrrolidinone moiety.
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide: Similar structure but lacks the chloro group.
2-Chloro-N-(2-phenylethyl)acetamide: Similar structure but with a different substituent on the nitrogen atom.
Uniqueness
2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is unique due to the presence of both the chloroacetamide and phenylpyrrolidinone groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-10-6-13(18)16(9-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMGBDGWTLVQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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